Piperonaldoxime

Overview

Description

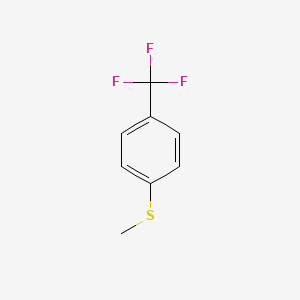

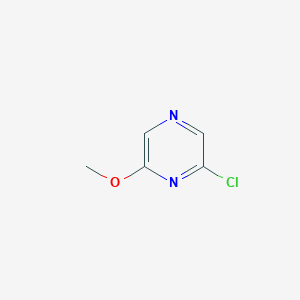

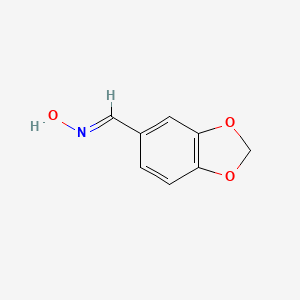

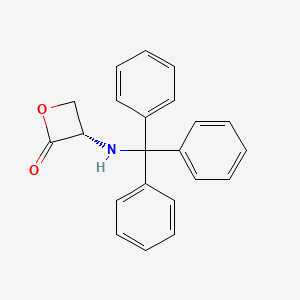

Piperonaldoxime is a chemical compound with the molecular formula C8H7NO3 . It is also known by other names such as (E)-1-(1,3-Benzodioxol-5-yl)-N-hydroxymethanimine .

Molecular Structure Analysis

The molecular structure of Piperonaldoxime consists of a benzodioxole ring attached to a carbaldehyde oxime group . The exact 3D structure and other details might be available in specialized databases or scientific literature .

Scientific Research Applications

Piperonal and Hepatic Health

A study by Li, Choi, Yanakawa, & Park (2014) explored the impact of Piperonal on mice with diet-induced hepatic steatosis and insulin resistance. Piperonal supplementation was found to reduce hepatic lipid concentrations, liver dysfunction, and plasma levels of insulin and glucose. This suggests a potential application of Piperonal in managing liver-related disorders.

Antidepressant and Anxiolytic Properties

Research by Emon et al. (2021) on Piper nigrum (black pepper) indicated significant antidepressant and anxiolytic effects. This highlights the potential of Piperonal and related compounds in mental health applications.

Anti-Cancer Properties

Studies have demonstrated Piperine's potential as an anti-cancer agent. For instance, Greenshields et al. (2015) found that Piperine inhibited the growth and motility of triple-negative breast cancer cells, suggesting its utility in cancer treatment.

Piper's Wide Pharmacological Activities

Gutierrez, Gonzalez, & Hoyo-Vadillo (2013) and Gutierrez, Neira Gonzalez, & Hoyo‐Vadillo (2013) reviewed the Piperaceae family, highlighting its medicinal properties including anti-inflammatory, antibacterial, antifungal, anti-depressive, hepatoprotective, and anti-hyperlipidemic effects.

Neuroprotective Effects

Yeo et al. (2018) studied Piper sarmentosum Roxb. and found it could confer neuroprotection against microglia-mediated neurotoxicity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

properties

IUPAC Name |

(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAJDWUTRXNYMU-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperonaldoxime | |

CAS RN |

2089-36-3, 20747-41-5 | |

| Record name | Piperonal, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2089-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PIPERONAL, SYN -OXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do solvents influence the behavior of piperonaldoxime isomers?

A1: Research indicates that solvents play a crucial role in the thermal interconversion of piperonaldoxime isomers []. While the provided abstract doesn't delve into specific solvent effects, it suggests that the choice of solvent can influence the equilibrium between the syn and anti forms of piperonaldoxime. This highlights the importance of considering solvent effects when working with these compounds.

Q2: What is the significance of studying the reactions of piperonaldoxime acetates with potassium amide?

A2: The reaction of syn and anti piperonaldoxime acetates with potassium amide in liquid ammonia allows researchers to investigate the mechanisms of -elimination reactions []. This reaction, leading to the formation of specific products, can offer valuable insights into the reactivity of oxime derivatives and contribute to our understanding of organic synthesis methodologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)

![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)